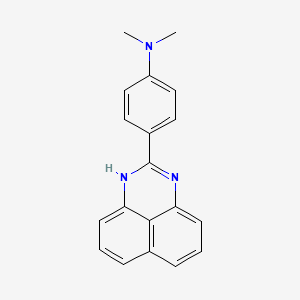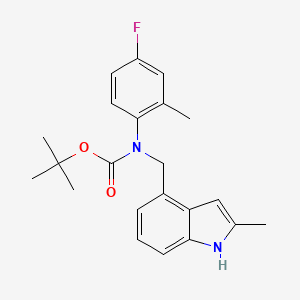
Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate is a complex organic compound that features a combination of indole and carbamate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the carbamate group. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to ensure selectivity and yield.
Indole Synthesis: The indole core can be synthesized via the Vilsmeier formylation of 4-bromo-1H-indole, followed by reduction and protection steps.
Carbamate Formation: The carbamate group is introduced using tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can target the carbamate group, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbamate group can produce amines .
Aplicaciones Científicas De Investigación
Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and microbial infections.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole moiety can interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism.
Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane, sharing the carbamate functionality.
Uniqueness
Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate is unique due to its combination of indole and carbamate functionalities, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C22H25FN2O2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
tert-butyl N-(4-fluoro-2-methylphenyl)-N-[(2-methyl-1H-indol-4-yl)methyl]carbamate |
InChI |
InChI=1S/C22H25FN2O2/c1-14-11-17(23)9-10-20(14)25(21(26)27-22(3,4)5)13-16-7-6-8-19-18(16)12-15(2)24-19/h6-12,24H,13H2,1-5H3 |
Clave InChI |
CMTQXOCSECOQOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2N1)CN(C3=C(C=C(C=C3)F)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


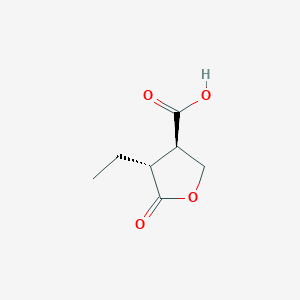
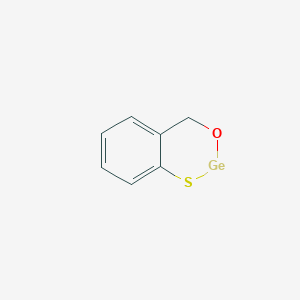
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
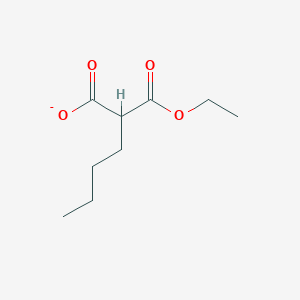
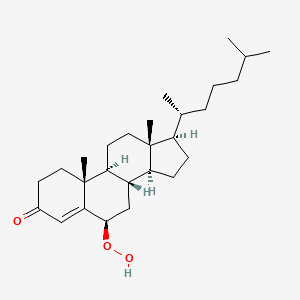
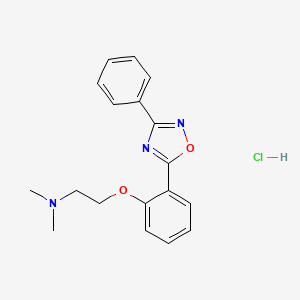
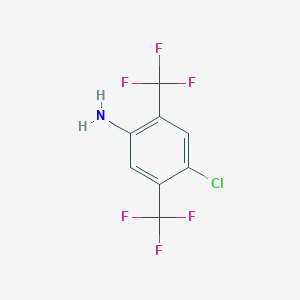
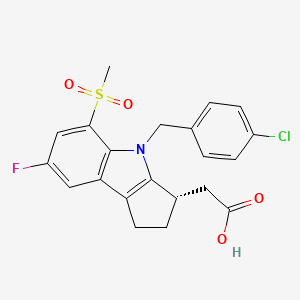
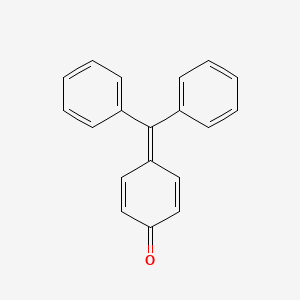

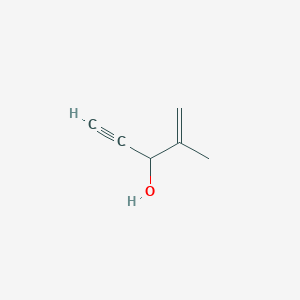
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
